4-((tert-Butoxycarbonyl)amino)-1-phenyl-1H-1,2,3-triazole-5-carboxylic acid
Overview
Description
4-((tert-Butoxycarbonyl)amino)-1-phenyl-1H-1,2,3-triazole-5-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group, a phenyl ring, and a triazole ring. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((tert-Butoxycarbonyl)amino)-1-phenyl-1H-1,2,3-triazole-5-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Carboxylation: The carboxylic acid group can be introduced through various carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-((tert-Butoxycarbonyl)amino)-1-phenyl-1H-1,2,3-triazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form phenolic derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The Boc group can be removed under acidic conditions, and the resulting amine can undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) for Boc deprotection.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Dihydrotriazoles.
Substitution: Various substituted amines depending on the reactants used.
Scientific Research Applications
4-((tert-Butoxycarbonyl)amino)-1-phenyl-1H-1,2,3-triazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound in various biological assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((tert-Butoxycarbonyl)amino)-1-phenyl-1H-1,2,3-triazole-5-carboxylic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity.
Comparison with Similar Compounds
Similar Compounds
4-((tert-Butoxycarbonyl)amino)-1H-1,2,3-triazole-5-carboxylic acid: Lacks the phenyl ring, making it less hydrophobic.
1-Phenyl-1H-1,2,3-triazole-5-carboxylic acid: Lacks the Boc group, making it more reactive towards nucleophiles.
Uniqueness
4-((tert-Butoxycarbonyl)amino)-1-phenyl-1H-1,2,3-triazole-5-carboxylic acid is unique due to the presence of both the Boc protecting group and the phenyl ring, which confer specific reactivity and stability properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyltriazole-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4/c1-14(2,3)22-13(21)15-11-10(12(19)20)18(17-16-11)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,15,21)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLMZTOVOASPOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N(N=N1)C2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.